molecular formula C59H62Cl2N8O23 B105377 Desleucyl vancomycin CAS No. 115236-65-2

Desleucyl vancomycin

Cat. No. B105377
CAS RN: 115236-65-2
M. Wt: 1322.1 g/mol
InChI Key: SSCUQZZTTLVMFJ-LCEIAXBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desleucyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin . It is created by the removal of N-methyl-leucine from vancomycin through Edman degradation . This modification results in a compound that retains antimicrobial activities, despite the damaged D-Ala-D-Ala binding site .


Synthesis Analysis

The synthesis of Desleucyl vancomycin involves the removal of N-methyl-leucine from vancomycin through a process known as Edman degradation . This process significantly weakens the dipeptide binding to the aglycon structure .


Molecular Structure Analysis

The molecular structure of Desleucyl vancomycin is similar to that of vancomycin, but without the N-methyl-leucine residue . The removal or chemical modification of N-methyl-leucine significantly weakens the dipeptide binding to the aglycon structure .


Chemical Reactions Analysis

Desleucyl vancomycin inhibits the transglycosylation process required for peptidoglycan synthesis in bacteria . It retains equivalent potency in these assays, whereas desleucyl-vancomycin is inactive .

Scientific Research Applications

Insights into Key Interactions and Structural Modifications

Desleucyl vancomycin, a modification of vancomycin by removing N-methyl-leucine, shows significant changes in antimicrobial activity. The alteration in the N-methyl-leucine residue is critical for dipeptide binding in vancomycin. Molecular dynamics simulations have revealed that this modification significantly weakens the dipeptide binding to the aglycon structure of vancomycin, providing insights into the glycopeptide–peptidoglycan binding interactions (Wang et al., 2018).

Application in Understanding Transglycosylation Inhibition

Research has shown that chlorobiphenyl-desleucyl-vancomycin, a derivative of desleucyl vancomycin, can inhibit peptidoglycan synthesis in bacteria at the transglycosylation stage without binding to dipeptide. This suggests a potential application of desleucyl vancomycin derivatives in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms (Goldman et al., 2000).

Role in Developing Antibiotics against Resistant Bacteria

Investigations into vancomycin dimers have indicated that covalent dimers of damaged vancomycin (desleucyl) maintain good activity against vancomycin-resistant enterococci (VRE), despite a loss in affinity towards model peptides. This suggests that desleucyl vancomycin and its derivatives could play a role in developing strategies to combat VRE (Jain et al., 2003).

Exploring the Mechanisms of Vancomycin Resistance

Desleucyl vancomycin contributes to understanding the mechanisms of vancomycin resistance. Studies have utilized derivatives of desleucyl vancomycin to analyze how bacteria develop resistance to vancomycin by altering cell wall structure and metabolism (Weigel et al., 2003).

Analyzing Peptidoglycan Composition Changes

Research involving desleucyl-oritavancin, a derivative of desleucyl vancomycin, has enabled the study of changes in the peptidoglycan composition of Staphylococcus aureus. This has provided insights into the action of glycopeptide antibiotics and their impact on bacterial cell walls (Chang et al., 2017).

Mechanism of Action

The bactericidal action of Desleucyl vancomycin results primarily from inhibition of cell-wall biosynthesis . Specifically, it prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix .

Future Directions

The presence of a secondary-binding site in Desleucyl vancomycin, which facilitates additional interactions with bacterial peptidoglycan, suggests potential for the modification of glycopeptides to increase their antimicrobial activities or the design of novel antibiotics against pathogenic Gram-positive bacteria .

properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36+,38-,40+,41+,42+,43-,44-,45+,46+,47+,48-,50+,51+,58-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUQZZTTLVMFJ-LCEIAXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H62Cl2N8O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desleucyl vancomycin

CAS RN

115236-65-2
Record name Vancomycin hexapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115236652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desleucyl vancomycin
Reactant of Route 2
Desleucyl vancomycin
Reactant of Route 3
Desleucyl vancomycin
Reactant of Route 4
Desleucyl vancomycin
Reactant of Route 5
Desleucyl vancomycin
Reactant of Route 6
Desleucyl vancomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.